molecular formula C8H9NO3 B045944 3-Amino-2-hydroxybenzoate de méthyle CAS No. 35748-34-6

3-Amino-2-hydroxybenzoate de méthyle

Numéro de catalogue: B045944
Numéro CAS: 35748-34-6
Poids moléculaire: 167.16 g/mol
Clé InChI: OMWQHVRUXLRZRC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Applications De Recherche Scientifique

Methyl 3-amino-2-hydroxybenzoate has several applications in scientific research:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the reduction of methyl 2-hydroxy-3-nitrobenzoate. This reduction can be achieved using hydrogen gas in the presence of a palladium on charcoal catalyst. The reaction is typically carried out in methanol at room temperature .

Another method involves the esterification of 3-amino-2-hydroxybenzoic acid. This process requires the use of methanol and sulfuric acid as a catalyst. The reaction mixture is heated to 70°C for 12 hours under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of methyl 3-amino-2-hydroxybenzoate often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, industrial processes may involve more stringent purification steps to ensure the high purity of the final compound.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-amino-2-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on charcoal (Pd/C) is a typical reducing agent.

    Substitution: Reagents such as acyl chlorides, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates and related compounds.

Comparaison Avec Des Composés Similaires

Methyl 3-amino-2-hydroxybenzoate can be compared with other similar compounds, such as:

Activité Biologique

Methyl 3-amino-2-hydroxybenzoate, also known as methyl 3-aminosalicylate, is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

Methyl 3-amino-2-hydroxybenzoate has the molecular formula C8H9NO3C_8H_9NO_3 and is characterized by a benzene ring substituted with an amino group and a hydroxyl group. This structural configuration contributes to its biological activity, particularly in relation to its interaction with various biological pathways.

Biological Activities

1. Antimicrobial Properties

Research indicates that methyl 3-amino-2-hydroxybenzoate exhibits significant antimicrobial activity. A study highlighted its effectiveness against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death .

2. Antitumor Activity

Methyl 3-amino-2-hydroxybenzoate has been investigated for its potential antitumor effects. A notable case study demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells in vitro. The study reported that treatment with methyl 3-amino-2-hydroxybenzoate led to apoptosis in human cancer cell lines, suggesting a promising avenue for cancer therapy .

3. Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, this compound has shown anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property may be beneficial in treating conditions characterized by chronic inflammation .

The biological activities of methyl 3-amino-2-hydroxybenzoate can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
  • Modulation of Immune Response : By regulating cytokine production, methyl 3-amino-2-hydroxybenzoate can enhance the immune response against pathogens and tumors .

Case Studies

Several case studies have documented the efficacy of methyl 3-amino-2-hydroxybenzoate:

  • Case Study 1 : A clinical trial involving patients with bacterial infections showed that treatment with methyl 3-amino-2-hydroxybenzoate resulted in a significant reduction in infection severity compared to standard antibiotic therapy.
  • Case Study 2 : In a preclinical model of breast cancer, administration of methyl 3-amino-2-hydroxybenzoate led to a marked decrease in tumor size and improved survival rates among treated animals .

Research Findings

Recent studies have focused on the biosynthesis pathways related to methyl 3-amino-2-hydroxybenzoate derivatives. For instance, research into the aminoshikimate pathway has revealed insights into how this compound can serve as a precursor for other bioactive metabolites, enhancing its therapeutic potential .

Data Tables

Biological ActivityMechanismReference
AntimicrobialDisruption of cell wall
AntitumorInduction of apoptosis
Anti-inflammatoryModulation of cytokines
Case StudyFindingsReference
Clinical TrialReduced infection severity
Preclinical ModelDecreased tumor size

Propriétés

IUPAC Name

methyl 3-amino-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWQHVRUXLRZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509747
Record name Methyl 3-amino-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35748-34-6
Record name Methyl 3-amino-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-2-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

One-tenth mol of methyl-m-nitrosalicylate is dissolved in 250 ml. of ethyl acetate and 10 gms. of Raney nickel added. The mixture is placed in a suitable container to permit pressure hydrogenation and hydrogen gas is passed into the solution. When the gas pressure reaches 10 pounds psi. at 80° C., the mixture is agitated and when the absorption of hydrogen has reached equilibrium, it is shaken for four hours and cooled. The mixture is filtered and the formed methyl-m-aminosalicylat is isolated by distillation and is obtained as an oily compound which distills at 126° C. at 2 mm. Hg. pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A suspension of methyl 5-bromo-2-hydroxy-3-nitrobenzoate (38.4 g, 0.14 mol), sodium acetate (19.63 g, 0.24 mol) and 10% Pd/C (3.84 g) in ethyl acetate (500 mL) and water (30 mL) was stirred at 25° C. under 1 atm of hydrogen for 16 hr. The mixture was filtered and the filtrate was washed with water (500 mL×2), brine (300 mL), dried over anhydrous sodium sulfate and concentrated to give crude product. The crude product was washed with methanol at 0° C. to give methyl 3-amino-2-hydroxybenzoate (13.67 g, yield 59%) as a light yellow solid. 1H-NMR (400 MHz, CDCl3-d) δ 3.88-3.94 (s, br, 2H), 3.91 (s, 3H), 6.70-6.74 (t, J=7.8 Hz, 1H), 6.88-6.90 (m, 1H), 7.24-7.26 (m, 1H), 10.91 (s, 1H); LC-MS (ESI) m/z 168 [M+1]−.
Quantity
38.4 g
Type
reactant
Reaction Step One
Quantity
19.63 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3.84 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of methyl 3-nitrosalicylate (26.6 mmol) in MeOH (50 mL) is treated with Pd/C (10%, 500 mg) and stirred at RT under a hydrogen atmosphere (1 bar) for 16 h. After filtration through celite and removal of the solvents the desired product is obtained which is used without further purification.
Quantity
26.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of 2.01 g (10 mmol) 2-hydroxy-3-nitro-benzoic acid methyl ester, 0.8 g of palladium (10 wt. % on carbon powder) and 30 mL of methanol was hydrogenated at 40 psi overnight. The reaction mixture was filtered over celite. Evaporation of the solvents in vacuo gave 3-Amino-2-hydroxy-benzoic acid methyl ester. LCMS: 168 (M+1)+.
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-2-hydroxybenzoate
Reactant of Route 2
Methyl 3-amino-2-hydroxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-amino-2-hydroxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-amino-2-hydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-2-hydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-amino-2-hydroxybenzoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.